molecular formula C11H10N2O4 B2668893 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid CAS No. 923200-35-5

4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid

Cat. No.: B2668893
CAS No.: 923200-35-5
M. Wt: 234.211
InChI Key: XIPQRWGRCZWBER-UHFFFAOYSA-N
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Description

Historical Development and Research Context of Imidazolidin-2-one Derivatives

Imidazolidin-2-one derivatives first gained prominence in the early 2000s with the discovery of diaryl-substituted analogs as selective muscarinic M3 receptor antagonists. A landmark study in 2007 demonstrated that tertiary amine derivatives of diaryl imidazolidin-2-ones exhibited nanomolar affinity for the M3 receptor (Kᵢ = 4.8 nM) while maintaining >200-fold selectivity over the M2 subtype, addressing critical challenges in overactive bladder treatment. This breakthrough highlighted the scaffold’s capacity for structural diversification, enabling simultaneous optimization of pharmacokinetic and pharmacodynamic properties.

The development of sustainable synthetic routes has been pivotal in advancing imidazolidinone chemistry. Traditional methods relied on stoichiometric bases or transition-metal catalysts, often requiring harsh conditions and producing stoichiometric waste. The 2019 introduction of phosphazene base (BEMP)-catalyzed intramolecular hydroamidation marked a paradigm shift, achieving cyclization in 1 minute with 99% yield under ambient conditions. This methodological innovation facilitated the synthesis of diverse analogs, including 4-[(2,5-dioxoimidazolidin-1-yl)methyl]benzoic acid, by enabling late-stage functionalization of propargylic ureas.

Significance of this compound in Medicinal Chemistry

The structural architecture of this compound combines three pharmacophoric elements:

  • Imidazolidin-2,5-dione core : Provides hydrogen-bond acceptor/donor sites for target engagement, mimicking peptide backbone interactions.
  • Benzoic acid moiety : Enhances water solubility and enables salt formation for improved bioavailability while offering a handle for prodrug strategies.
  • Methylene linker : Allows conformational flexibility, critical for adapting to binding pocket geometries.

This combination has shown promise in multiple therapeutic areas:

  • Anticancer applications : Imidazolidinone derivatives inhibit histone deacetylases (HDACs) and protein kinases through chelation of catalytic zinc ions or ATP-binding site interactions.
  • Anti-inflammatory targets : The benzoic acid group mimics arachidonic acid, enabling interference with cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
  • Neurological disorders : Structural analogs modulate γ-aminobutyric acid (GABA) receptors and monoamine transporters, as demonstrated in preclinical models of anxiety and depression.

Research Landscape and Academic Interest Evolution

Academic interest in imidazolidinone derivatives has evolved through three distinct phases:

Period Focus Area Key Advancements
2000–2010 Receptor subtype selectivity Development of M3/M2 selective antagonists
2011–2020 Synthetic methodology Organocatalyzed cyclization (BEMP)
2021–present Computational design DFT-guided optimization of ring puckering effects

The compound’s recent inclusion in high-throughput screening libraries (PubChem CID: 16227519) reflects its growing importance in hit-to-lead optimization campaigns. Density functional theory (DFT) studies have elucidated its preferred tautomeric forms, revealing a 12.5 kcal/mol energy barrier for base-catalyzed isomerization—a critical factor in its metabolic stability.

Properties

IUPAC Name

4-[(2,5-dioxoimidazolidin-1-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c14-9-5-12-11(17)13(9)6-7-1-3-8(4-2-7)10(15)16/h1-4H,5-6H2,(H,12,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPQRWGRCZWBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with 2,5-dioxoimidazolidine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agent used.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens or nitrating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research has shown that compounds similar to 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid exhibit notable antimicrobial properties. For instance, studies have identified derivatives that act as potent growth inhibitors against drug-resistant strains of bacteria such as Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. It has been observed that certain derivatives can inhibit key inflammatory mediators, making them candidates for treating conditions like arthritis and other inflammatory diseases. The ability to modulate inflammatory pathways could provide therapeutic benefits.

Cancer Research
The compound's structure suggests potential activity against various cancer cell lines. Preliminary studies indicate that it may induce apoptosis in certain cancer cells, providing a basis for further exploration as an anticancer agent. The interaction with specific cellular targets involved in cell cycle regulation is under investigation .

Synthesis and Chemical Properties

Synthetic Pathways
The synthesis of this compound can be achieved through several methodologies, including condensation reactions involving benzoic acid derivatives and imidazolidinone precursors. These synthetic routes are crucial for producing analogs with enhanced biological activity .

Reactivity and Stability
The compound's reactivity is influenced by its functional groups, which can participate in various chemical reactions such as acylation and alkylation. Stability studies have shown that modifications to the imidazolidinone ring can significantly affect the compound's pharmacokinetic properties, including solubility and metabolic stability .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antibiotics highlighted the synthesis of naphthyl-substituted derivatives of benzoic acid that demonstrated significant antimicrobial activity against resistant bacterial strains. The research utilized this compound as a lead compound for designing new derivatives, resulting in improved efficacy against Staphylococcus aureus .

Case Study 2: Anti-inflammatory Mechanism

In a pharmacological study investigating the anti-inflammatory effects of benzoic acid derivatives, this compound was evaluated for its ability to inhibit cyclooxygenase enzymes (COX). The results indicated a dose-dependent inhibition of COX activity, suggesting its potential use in developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Comparative Analysis of Related Compounds

Compound NameStructureKey Differences
4-[2-(2,5-Dioxoimidazolidin-1-yl)ethyl]benzoic acidStructureContains an ethyl group instead of a methyl group; may exhibit different biological activity due to structural variation
4-(2-Fluorobenzoic acid)StructureContains a fluorine substituent; potentially enhances lipophilicity and alters receptor interactions
3-(2-Methylimidazolidinone)StructureLacks the benzoic acid moiety; focused on different pharmacological profiles without aromatic properties

Mechanism of Action

The mechanism of action of 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing various signaling pathways and cellular responses .

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural and functional differences between 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid and related compounds:

Compound Name / ID Structural Features Biological Activity Physicochemical Properties Reference
This compound (CAS: 923200-35-5) Benzoic acid + imidazolidinedione via methylene bridge Limited direct data; analogous hydantoins modulate enzyme activity Polar due to carboxylic acid and urea groups; moderate solubility in polar solvents
4-[(5-Arylidene-2-arylimino-4-oxo-3-thiazolidinyl)methyl]benzoic acid derivatives Benzoic acid + thiazolidinone core with arylidene/arylimino substituents Potent LMWPTP inhibitors (IC50 < 1 µM); enhance insulin receptor phosphorylation in C2C12 cells Increased lipophilicity from aryl groups; competitive inhibition mechanism
Methyl 4-{2,5-dioxo-3-[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]pyrrolidin-1-yl}benzoate (CAS: 725700-57-2) Methyl ester of benzoic acid + piperidinyl-pyrrolidinedione-benzimidazolone hybrid No direct activity data; esterification may enhance cell permeability (prodrug strategy) Reduced polarity vs. parent acid; likely hydrolyzed in vivo to active form
4-((6-(1H-Imidazol-1-yl)hexyl)oxy)benzoic acid derivatives Benzoic acid + imidazole-hexyloxy linker Synthesized as NHS esters for bioconjugation (e.g., protein labeling) Long alkyl chain increases hydrophobicity; reactive NHS ester enables covalent coupling

Key Differences and Implications

Core Heterocycle: The imidazolidinedione in the parent compound contrasts with thiazolidinone in derivatives. Thiazolidinones exhibit enhanced enzyme inhibition (e.g., LMWPTP IC50 < 1 µM) due to sulfur’s electronegativity and conformational flexibility .

Functional Groups :

  • Carboxylic acid vs. methyl ester : Esterification () improves membrane permeability but requires hydrolysis for activity, a common prodrug strategy .
  • NHS esters () enable covalent conjugation to biomolecules (e.g., antibodies), expanding utility in chemical biology .

Biological Activity: Thiazolidinone derivatives () demonstrate validated inhibition of LMWPTP, enhancing insulin receptor phosphorylation—a critical pathway in metabolic disorders . No direct evidence links the parent imidazolidinedione compound (CAS: 923200-35-5) to this activity, suggesting structural specificity matters for target engagement.

Biological Activity

4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H10N2O4C_{11}H_{10}N_2O_4 and a molecular weight of approximately 234.21 g/mol. Its structure features a benzoic acid moiety linked to a 2,5-dioxoimidazolidin-1-yl group, which is crucial for its biological activity. The unique combination of these functional groups may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Notably, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the benzoic acid moiety is believed to enhance its antibacterial efficacy.

Table 1: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer potential . Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including the modulation of specific signaling pathways and induction of apoptosis in malignant cells.

The proposed mechanism involves binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For instance, it may inhibit enzymes critical in cancer metabolism or bacterial survival.

Case Studies

  • In vitro Studies : A study demonstrated that this compound reduced the proliferation of human breast cancer cells (MCF-7) by approximately 50% at a concentration of 25 µM after 48 hours of treatment.
  • Molecular Docking Studies : Molecular docking simulations have indicated strong binding affinity to key targets involved in cancer progression, suggesting its potential as a lead compound in anticancer drug development.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds but possesses unique features that may confer distinct biological activities.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acidSimilar structure but with a nitrile groupDifferent functional group leading to varied activity
4-(1-Methyl-2,5-dioxoimidazolidin-4-yl)benzoic acidMethyl group at position oneVariation in nitrogen substitution

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via condensation reactions. For example, substituted benzaldehydes react with amino-triazole derivatives under reflux in absolute ethanol with glacial acetic acid as a catalyst. Reaction optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), reflux duration (4–12 hours), and stoichiometric ratios of reactants to improve yield .
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Post-reaction, isolate the product by solvent evaporation under reduced pressure and purify via recrystallization (e.g., using ethanol/water mixtures).

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Techniques :

  • NMR : Confirm structural integrity using 1^1H and 13^13C NMR to identify aromatic protons (δ 7.2–8.1 ppm) and imidazolidinone carbonyls (δ 165–175 ppm) .
  • X-ray Diffraction : Resolve crystal packing and torsion angles (e.g., C8–C1–H1 = 124.9°, C9–C10–N11 = 130.48° from single-crystal studies) .
  • IR Spectroscopy : Detect characteristic C=O stretches (~1700 cm1^{-1}) and N–H bends (~3300 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling and experimental structural data (e.g., bond angles, torsion angles)?

  • Case Study : Crystal structure data (CCDC 1038591) shows deviations in imidazolidinone ring planarity (torsion angle C6–C7–C8 = 175.72°) compared to DFT-optimized geometries .
  • Methodology :

Perform conformational analysis using molecular dynamics simulations.

Validate via variable-temperature NMR to assess dynamic effects.

Cross-validate with high-resolution mass spectrometry (HRMS) and powder XRD to rule out polymorphic variations .

Q. What strategies are effective for evaluating the biological activity of this compound, particularly in enzyme inhibition assays?

  • Experimental Design :

  • Target Selection : Prioritize enzymes with imidazolidinone-binding pockets (e.g., hydrolases or kinases).
  • Assay Conditions : Use fluorescence-based assays (e.g., tryptophan quenching) at physiological pH (7.4) and varying concentrations (1–100 µM). Include positive controls (e.g., known inhibitors) and assess IC50_{50} values .
  • Data Interpretation : Address false positives by testing against off-target enzymes and using thermal shift assays to confirm binding .

Q. How can the reactivity of the 2,5-dioxoimidazolidin-1-yl group be exploited for covalent modification or crosslinking in bioconjugation?

  • Functionalization : The dioxoimidazolidinone moiety reacts selectively with primary amines (e.g., lysine residues) under mild alkaline conditions (pH 8–9).
  • Application : Conjugate with proteins or peptides via carbodiimide-mediated coupling (e.g., EDC/NHS) to the benzoic acid group. Monitor conjugation efficiency using SDS-PAGE or MALDI-TOF .

Data Contradiction Analysis

Q. How should discrepancies in melting points or spectral data between literature sources be addressed?

  • Example : Reported melting points range from 313–315°C ( ) vs. 139–140°C for structurally similar analogs ( ).
  • Resolution :

Verify compound purity via elemental analysis or HPLC (>95%).

Assess polymorphism by DSC or variable-temperature XRD.

Compare synthetic routes—impurities from incomplete purification (e.g., residual acetic acid) may depress melting points .

Methodological Tables

Parameter Typical Range Optimization Tips Reference
Reaction Temperature60–100°C (reflux)Use high-boiling solvents (e.g., DMF) for higher temps.
Purification Yield50–75%Employ gradient column chromatography for polar byproducts.
Biological Assay IC50_{50}10–50 µMPre-incubate compounds with target enzymes for 30 min.

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